

# An In-depth Technical Guide to BMS CCR2 22 for Immunology Research

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## Compound of Interest

Compound Name: *Bms ccr2 22*

Cat. No.: *B7909903*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BMS CCR2 22**, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document collates available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways to support its application in immunology research and drug development.

## Introduction to CCR2 and its Role in Immunology

The C-C chemokine receptor 2 (CCR2) is a G-protein coupled receptor predominantly expressed on the surface of monocytes, macrophages, and a subset of T lymphocytes. Its primary endogenous ligand is the monocyte chemoattractant protein-1 (MCP-1 or CCL2). The CCL2-CCR2 signaling axis is a critical pathway in the regulation of monocyte and macrophage trafficking from the bone marrow to sites of inflammation. This recruitment of immune cells is a key pathological feature in a wide array of chronic inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target.

**BMS CCR2 22** is a high-affinity, small-molecule antagonist of CCR2, designed to block the interaction between CCR2 and its ligand CCL2. By inhibiting this binding, **BMS CCR2 22** effectively prevents the migration of monocytes and macrophages to inflammatory sites, thereby targeting an upstream event in the inflammatory cascade.

## Quantitative Data Summary

The following tables summarize the in vitro potency and physicochemical properties of **BMS CCR2 22** based on publicly available data.

Table 1: In Vitro Biological Activity of **BMS CCR2 22**<sup>[1][2][3]</sup>

Assay Type	Parameter	Value (nM)	Cell Type/System
Radioligand Binding Assay	IC50	5.1	Human Peripheral Blood Mononuclear Cells (PBMCs)
Calcium Flux Assay	IC50	18	Not Specified
Chemotaxis Assay	IC50	1	Human Peripheral Blood Mononuclear Cells (PBMCs)

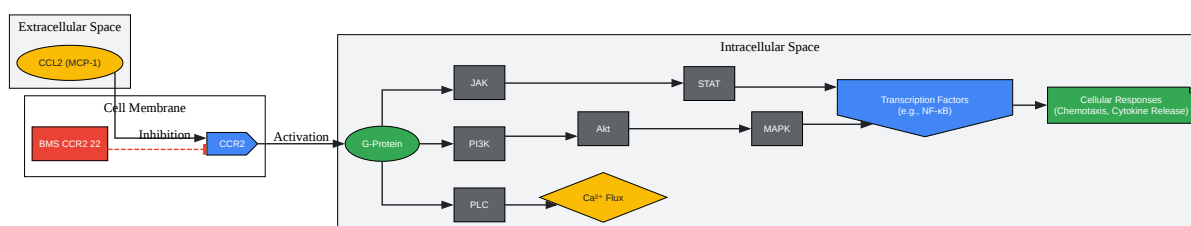
Table 2: Physicochemical Properties of **BMS CCR2 22**

Property	Value
Molecular Weight	593.66 g/mol
Molecular Formula	C28H34F3N5O4S
Purity	≥98% (HPLC)
Solubility	Soluble to 100 mM in DMSO and 10 mM in ethanol
CAS Number	445479-97-0

## Mechanism of Action and Signaling Pathway

**BMS CCR2 22** functions as a competitive antagonist at the CCR2 receptor. It binds to the receptor, preventing the binding of its endogenous ligand, CCL2. This blockade inhibits the downstream signaling cascade that leads to cellular responses such as chemotaxis, calcium mobilization, and pro-inflammatory cytokine release.

The CCL2-CCR2 signaling pathway is multifaceted, involving several key downstream effectors. Upon ligand binding, CCR2, a G-protein coupled receptor, activates intracellular signaling cascades including the PI3K/Akt, JAK/STAT, and MAPK pathways. These pathways, in turn, regulate transcription factors that control genes involved in cell survival, proliferation, migration, and the production of inflammatory mediators.



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Caption: CCR2 signaling pathway and the inhibitory action of **BMS CCR2 22**.

## Key Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize **BMS CCR2 22** are provided below. These protocols are based on standard methodologies in the field.

### Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of **BMS CCR2 22** to compete with a radiolabeled ligand for binding to the CCR2 receptor.

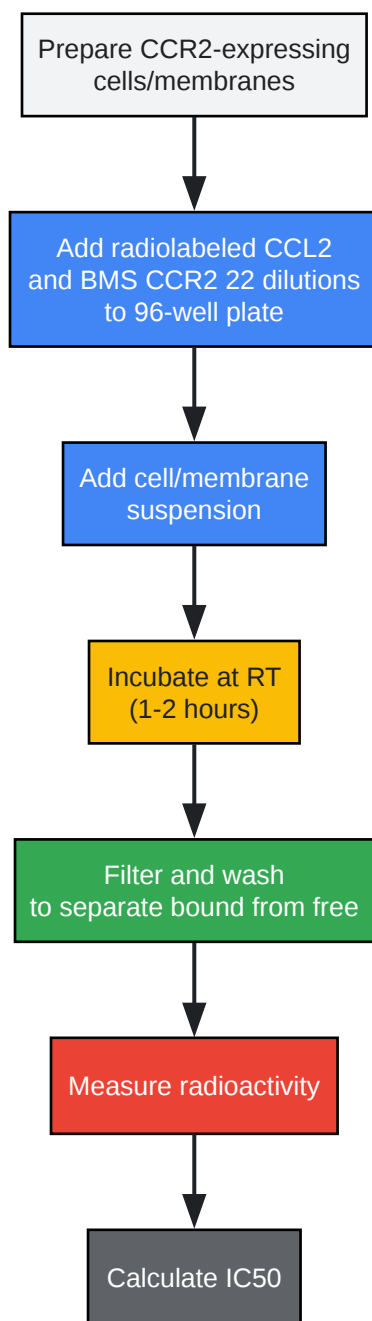
Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or cell lines overexpressing CCR2

- Radiolabeled CCL2 (e.g.,  $^{125}\text{I}$ -CCL2)
- **BMS CCR2 22**
- Binding Buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM  $\text{CaCl}_2$ , 5 mM  $\text{MgCl}_2$ , 0.5% BSA, pH 7.4)
- Wash Buffer (Binding Buffer without BSA)
- Glass fiber filters
- Scintillation fluid and counter

Protocol:

- Prepare a suspension of cells or cell membranes expressing CCR2 in binding buffer.
- In a 96-well plate, add a fixed concentration of radiolabeled CCL2.
- Add serial dilutions of **BMS CCR2 22** to the wells. Include control wells with no antagonist (total binding) and wells with a high concentration of unlabeled CCL2 (non-specific binding).
- Add the cell/membrane suspension to each well.
- Incubate the plate at room temperature for 1-2 hours with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding and determine the  $\text{IC}_{50}$  value by non-linear regression analysis.



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Caption: General workflow for a competitive radioligand binding assay.

## Calcium Flux Assay

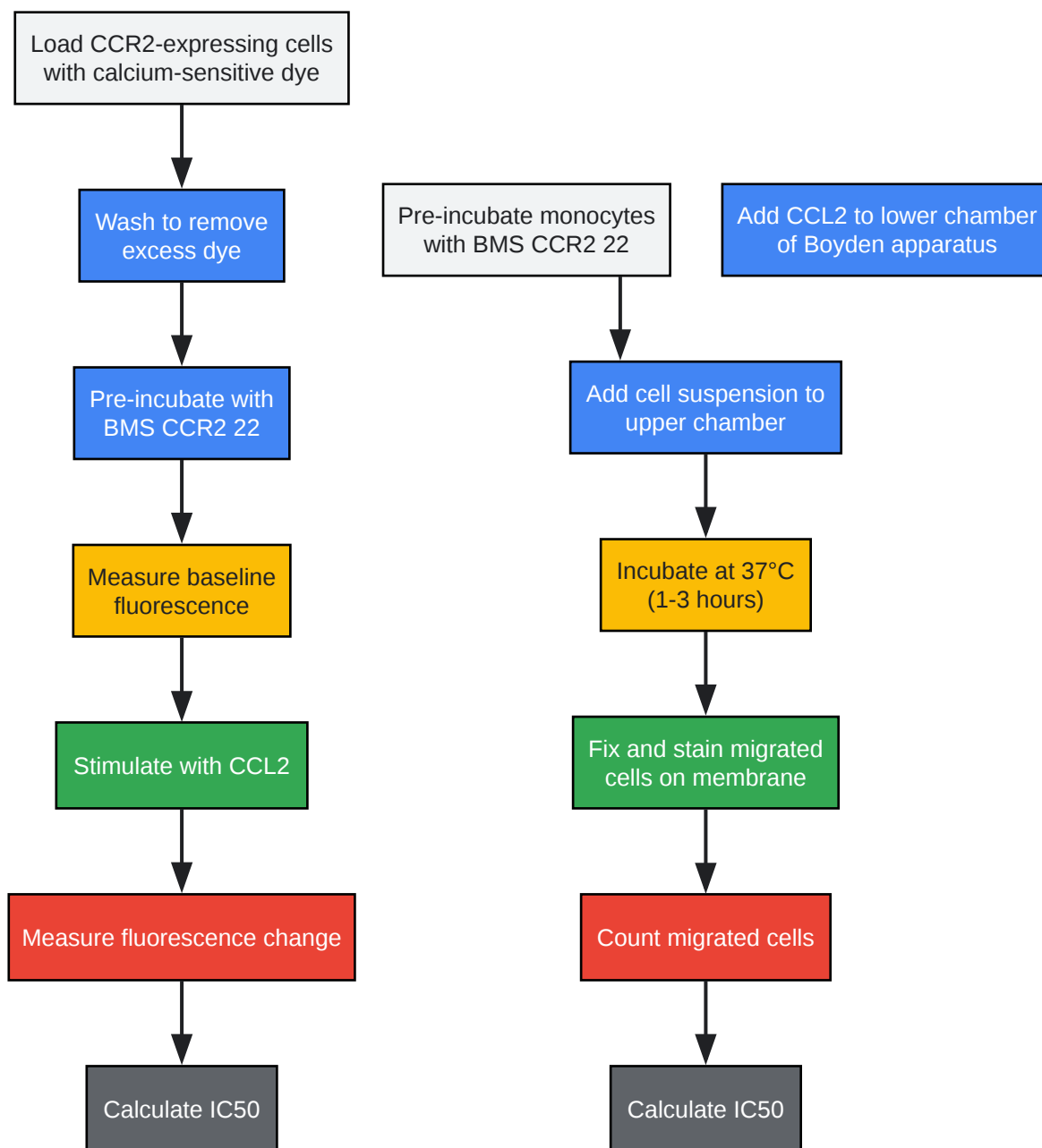
This functional assay measures the inhibition of CCL2-induced intracellular calcium mobilization by **BMS CCR2 22**.

#### Materials:

- CCR2-expressing cells (e.g., THP-1 monocytes or transfected cell lines)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- CCL2
- **BMS CCR2 22**
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluorometric imaging plate reader (FLIPR) or flow cytometer

#### Protocol:

- Culture CCR2-expressing cells to the appropriate density.
- Load the cells with a calcium-sensitive dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.
- Wash the cells to remove excess dye.
- Pre-incubate the cells with serial dilutions of **BMS CCR2 22** for 15-30 minutes.
- Establish a baseline fluorescence reading.
- Stimulate the cells with a fixed concentration of CCL2 (typically EC80).
- Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
- Determine the inhibitory effect of **BMS CCR2 22** and calculate the IC50 value.



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